Cas no 736901-08-9 (4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine)
4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2,6-Dichlorophenyl)thiazol-2-amine
- 4-(2,6-DICHLORO-PHENYL)-THIAZOL-2-YLAMINE
- 2-Thiazolamine, 4-(2,6-dichlorophenyl)-
- 4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine
- A920268
- 4-(2,6-dichlorphenyl)-1,3-thiazol-2-amine
- EN300-1175858
- F71996
- 736901-08-9
-
- MDL: MFCD06739834
- Inchi: 1S/C9H6Cl2N2S/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13)
- InChI Key: ABGDCVGLTHYCQO-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1=CSC(N)=N1)Cl
Computed Properties
- Exact Mass: 243.9628748g/mol
- Monoisotopic Mass: 243.9628748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 67.2Ų
4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine Pricemore >>
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| Fluorochem | 029818-250mg |
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| eNovation Chemicals LLC | Y1210992-1g |
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736901-08-9 | 95% | 1g |
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| Chemenu | CM524772-1g |
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD495404-100mg |
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD495404-250mg |
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¥1227.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD495404-1g |
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¥3311.0 | 2024-04-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R142770-250mg |
4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine |
736901-08-9 | 97% | 250mg |
¥1350 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R142770-100mg |
4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine |
736901-08-9 | 97% | 100mg |
¥794 | 2023-09-08 |
4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine Suppliers
4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine
Research Brief on 4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine (CAS: 736901-08-9): Recent Advances and Applications
4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine (CAS: 736901-08-9) is a thiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological properties. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug discovery.
Recent literature highlights the compound's utility in the development of kinase inhibitors, particularly those targeting inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine serves as a scaffold for designing potent and selective inhibitors of p38 MAP kinase, a key player in inflammatory diseases. The study reported a novel synthetic route that improved yield and purity, addressing previous challenges in large-scale production.
In addition to its role in kinase inhibition, this compound has shown promise in antimicrobial research. A 2024 paper in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of 4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine exhibit significant activity against drug-resistant bacterial strains, including MRSA. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.
Structural-activity relationship (SAR) studies have further elucidated the importance of the dichlorophenyl moiety in conferring bioactivity. Computational modeling and X-ray crystallography data, published in a 2023 issue of ACS Chemical Biology, provided insights into the compound's binding interactions with various biological targets. These findings are expected to guide the rational design of next-generation therapeutics based on this scaffold.
From a safety and pharmacokinetic perspective, recent preclinical studies have evaluated the ADME (absorption, distribution, metabolism, and excretion) profile of 4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine derivatives. Results indicate favorable oral bioavailability and metabolic stability, making them suitable candidates for further development. However, researchers note the need for additional toxicological assessments to address potential off-target effects.
In conclusion, 4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine continues to emerge as a versatile building block in medicinal chemistry, with applications spanning multiple therapeutic areas. Ongoing research is expected to uncover new derivatives with enhanced potency and selectivity, potentially leading to novel treatments for challenging medical conditions. The compound's unique chemical properties and demonstrated biological activities position it as a valuable asset in the drug discovery pipeline.
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